Flubromazolam

説明

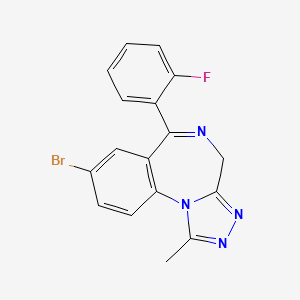

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGSZBZQCBNUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620266 | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612526-40-6 | |

| Record name | Flubromazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612526-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Synthetic Considerations for Research

Structural Classification within the Triazolobenzodiazepine Class

Flubromazolam is categorized as a triazolobenzodiazepine, a specific subclass of benzodiazepines. who.intwikipedia.orgj-initiative.org Its core structure is a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring, which is characteristic of all benzodiazepines. ub.edu However, the defining feature of this compound and its class is the addition of a triazole ring fused to the diazepine ring. who.intwikipedia.orgj-initiative.org

The chemical name for this compound is 8-bromo-6-(2-fluorophenyl)-1-methyl-4H- who.intwikipedia.orgCurrent time information in Bangalore, IN.triazolo[4,3-a] wikipedia.orgCurrent time information in Bangalore, IN.benzodiazepine (B76468). wikipedia.orgcaymanchem.comtandfonline.com This nomenclature precisely describes the arrangement of its constituent parts:

A bromine atom is attached at the 8-position of the benzodiazepine structure. usdoj.gov

A 2-fluorophenyl group is bonded at the 6-position. usdoj.gov

A methyl group is substituted at the 1-position of the triazole ring. usdoj.gov

This specific combination of a triazole ring and halogen substitutions (bromine and fluorine) contributes to its distinct chemical properties. who.int

| Component | Position |

| Benzene Ring | Fused to Diazepine Ring |

| Diazepine Ring | Fused to Benzene and Triazole Rings |

| Triazole Ring | Fused to Diazepine Ring |

| Bromine Atom | 8-position |

| 2-Fluorophenyl Group | 6-position |

| Methyl Group | 1-position of Triazole Ring |

Structural Relationship to Related Benzodiazepine Analogues

This compound shares a structural foundation with several other well-known benzodiazepines, particularly those within the triazolobenzodiazepine class. Its structure is notably similar to alprazolam and triazolam, which also feature a fused triazole ring. researchgate.netnih.govresearchgate.net The presence of this triazole ring is a key commonality among these compounds.

Furthermore, this compound is the triazolo-analogue of flubromazepam (B159081). researchgate.netnih.gov This means that this compound's structure is derived from flubromazepam by the addition of a triazole ring. Flubromazepam itself is a benzodiazepine derivative, and its structural relationship to this compound highlights the modular nature of modifications within this chemical class. taylorandfrancis.comchildrensal.org

The compound is also structurally related to midazolam. tandfonline.comtandfonline.com The key difference between this compound and some other benzodiazepines lies in the specific substituents on the core structure. For instance, the presence of both a bromine and a fluorine atom in this compound distinguishes it from many other analogues. who.int

| Compound | Structural Relationship to this compound |

| Alprazolam | Fellow triazolobenzodiazepine with a fused triazole ring. researchgate.netnih.govresearchgate.net |

| Triazolam | Another triazolobenzodiazepine sharing the fused triazole ring feature. researchgate.netnih.govresearchgate.net |

| Flubromazepam | This compound is the triazolo-analogue of this compound. researchgate.netnih.govtaylorandfrancis.comchildrensal.org |

| Midazolam | Shares a structural relationship. tandfonline.comtandfonline.com |

Research into Synthetic Pathways and Methodologies for Chemical Compound Production

The synthesis of this compound, as a triazolo-analogue, is considered feasible starting from available 1,4-benzodiazepines with relatively low effort. who.int While specific details of illicit manufacturing are not widely documented, established chemical principles allow for its creation in a laboratory setting. who.int

One documented synthetic route to produce 8-Bromo-1-methyl-6-(2'-fluorophenyl)-4H-s-triazolo[4,3-a] wikipedia.orgCurrent time information in Bangalore, IN.benzodiazepine (this compound) involves a multi-step process. chemicalbook.com The synthesis starts with 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e] wikipedia.orgCurrent time information in Bangalore, IN.diazepin-2-one. chemicalbook.com

The key steps in this synthesis are:

Reaction of the starting material with sodium hydride in tetrahydrofuran (B95107) (THF) at a low temperature. chemicalbook.com

Addition of di-4-morpholinylphosphinic chloride. chemicalbook.com

Introduction of acetic hydrazide in n-butanol, followed by heating to reflux to facilitate the cyclization that forms the triazole ring. chemicalbook.com

The final product is then purified using flash chromatography. chemicalbook.com

Research into the synthesis of related triazolobenzodiazepines has explored various methodologies, including multicomponent reactions (MCRs). mdpi.comcolab.ws These approaches, such as the Ugi four-component reaction followed by intramolecular cycloaddition, offer efficient pathways to construct the complex fused ring system of triazolobenzodiazepines. mdpi.comcolab.wsresearchgate.net These modern synthetic strategies highlight the ongoing research into creating diverse benzodiazepine analogues for further study. tandfonline.com

| Starting Material | Reagents | Key Process |

| 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e] wikipedia.orgCurrent time information in Bangalore, IN.diazepin-2-one | 1. Sodium hydride2. di-4-morpholinylphosphinic chloride3. acetic hydrazide | Refluxing to induce cyclization and form the triazole ring. chemicalbook.com |

Pharmacological Characterization in Research Models

GABA-A Receptor Allosteric Modulation Mechanisms

Flubromazolam acts as a positive allosteric modulator of the GABA-A receptor. researchgate.netwikipedia.org This means it does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter, GABA. wikipedia.org The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride ion channel. nih.govguidetopharmacology.org When GABA binds to its site on the receptor, typically at the interface between the β and α subunits, the channel opens, allowing chloride ions to flow into the neuron. guidetopharmacology.orgnih.gov This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. wikipedia.orgwikipedia.org

This compound, like other benzodiazepines, binds to a distinct site on the receptor, known as the benzodiazepine (B76468) binding site. wikipedia.orgwikipedia.org This binding event induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its own binding site. wikipedia.orgwikipedia.org The result is an increased frequency of chloride ion channel opening, which potentiates the inhibitory effect of GABA. wikipedia.orgwikipedia.org This enhanced inhibition in the central nervous system is the fundamental mechanism underlying the observed pharmacological effects of this compound.

Investigation of Receptor Subtype Selectivity and Binding Affinities

The GABA-A receptors are not a single entity but a family of diverse subtypes, determined by the combination of different subunits (e.g., α, β, γ). guidetopharmacology.org There are multiple isoforms of these subunits (α1-6, β1-3, γ1-3), leading to a wide variety of receptor subtypes with different physiological roles and pharmacological sensitivities. guidetopharmacology.orgmdpi.com The most common stoichiometry in the brain is two α subunits, two β subunits, and one γ subunit (α2β2γ). wikipedia.org

The affinity and efficacy of benzodiazepines can vary significantly between different GABA-A receptor subtypes, which influences their pharmacological profile. cardiff.ac.uknih.gov While specific binding affinity data for this compound across all receptor subtypes is not extensively detailed in the provided search results, the general principles of benzodiazepine binding provide a framework for understanding its potential selectivity.

The alpha (α) subunit is a critical determinant of benzodiazepine binding and function. wikipedia.orgplos.org The benzodiazepine binding site is located at the interface between an α and a γ subunit. wikipedia.orgnih.gov For classical benzodiazepines to bind, the α subunit must contain a specific histidine residue. This is true for α1, α2, α3, and α5 subunits, but not for α4 and α6 subunits. wikipedia.org

Different α subunits are associated with distinct pharmacological effects of benzodiazepines:

α1 subunit: Believed to mediate sedative and amnesic effects. wikipedia.orgplos.org

α2 and α3 subunits: Primarily associated with anxiolytic effects. wikipedia.orgcardiff.ac.uk

α5 subunit: Linked to myorelaxant effects and cognitive processes. wikipedia.orgcardiff.ac.uk

The specific interactions of this compound with these different alpha-containing receptor subtypes would dictate its specific pharmacological profile. Research on other benzodiazepines has shown that compounds with higher affinity for α2/α3-containing receptors may have anxiolytic effects with reduced sedation. cardiff.ac.uk

The gamma (γ) subunit is also essential for benzodiazepine binding. wikipedia.org The presence of a γ subunit, most commonly the γ2 subunit, in combination with an α subunit, forms the benzodiazepine binding pocket. wikipedia.orgnih.gov While most benzodiazepines show a preference for receptors containing the γ2 subunit, their affinity and efficacy can be lower at receptors containing γ1 or γ3 subunits. nih.gov The specific type of γ subunit can influence the conformational changes induced by benzodiazepine binding and thus modulate the pharmacological response.

Alpha Subunit Contribution to Receptor Binding

Molecular Interactions at the GABA-A Receptor Complex

The binding of this compound to the benzodiazepine site on the GABA-A receptor involves a series of molecular interactions. This binding occurs within a pocket at the interface of the α and γ subunits. wikipedia.orgmdpi.com The interaction is characterized by non-covalent bonds, such as hydrogen bonds and π-π stacking interactions, between the drug molecule and amino acid residues of the receptor subunits. mdpi.com

A detailed examination of the chemical compound this compound reveals a complex metabolic profile characterized by hydroxylation and glucuronidation, primarily driven by specific cytochrome P450 enzymes. This article focuses on the in vitro and in vivo metabolism research, detailing the identification of its metabolites, the enzymatic pathways involved, and its stability in research matrices.

Forensic and Toxicological Case Studies

Documented Occurrences in Forensic Investigations

This compound has been increasingly identified in forensic investigations worldwide. unodc.org It has been detected in cases of impaired driving, non-fatal intoxications, and post-mortem examinations. unodc.orgoup.comresearchgate.netresearchgate.netnih.govnih.gov For instance, a study in Ontario, Canada, between July and December 2021, identified this compound in 137 death investigations and 55 impaired driving cases. researchgate.net Another report detailed 406 toxicology cases involving this compound between 2016 and 2021, with the majority occurring in 2019 and 2020. unodc.org

Hydroxylated Metabolites (e.g., α-hydroxy-flubromazolam, 4-hydroxy-flubromazolam)

Analytical Findings in Post-Mortem and Impaired Driving Cases

In post-mortem cases, this compound has been detected in femoral blood, though often in the presence of other drugs, making it difficult to attribute the cause of death solely to this compound. who.intnih.gov For example, one report on five post-mortem cases found this compound but noted that other sedative and stimulant drugs were also present. nih.gov

In cases of driving under the influence of drugs (DUID), blood concentrations of this compound have been reported. One study of impaired drivers found a median blood concentration of 0.012 mg/L (ranging from 0.00048 to 0.10 mg/L). who.int Another study of nine DUID cases reported a mean blood concentration of 16.3 ng/mL (ranging from 7.0 to 31 ng/mL). oup.com These findings are crucial for establishing concentration ranges that may be associated with impairment. nih.gov

Advanced Analytical Methodologies for Research Samples

Development and Validation of Chromatographic-Mass Spectrometric Methods

The accurate identification and quantification of flubromazolam in research samples rely heavily on the development and validation of robust analytical techniques. Chromatographic methods coupled with mass spectrometry have become the gold standard for this purpose, offering high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone for the detection and quantification of this compound in biological samples. who.int This technique offers excellent sensitivity and selectivity, which is crucial due to the low concentrations of this compound typically found in biological fluids. who.int Several validated LC-MS/MS methods have been developed for the analysis of this compound in matrices such as blood, urine, serum, and hair. who.intnih.govcuny.edu

One such method, validated for the quantification of 13 designer benzodiazepines in postmortem blood, demonstrated a linear range of 1–200 ng/mL for this compound, with a limit of detection (LOD) of 0.5 ng/mL and a limit of quantification (LOQ) of 1 ng/mL. nih.govoup.com The method utilized solid-phase extraction for sample cleanup, followed by analysis on a C18 column with an electrospray ionization source operating in positive mode. nih.govoup.com Another study detailed a method for analyzing 17 designer benzodiazepines in hair, also employing LC-MS/MS. cuny.edu

The development of these methods often involves a rigorous validation process to ensure accuracy, precision, and robustness. nih.govoup.com This includes assessing parameters like linearity, LOD, LOQ, bias, and matrix effects. nih.govoup.com For instance, in the previously mentioned blood analysis method, the intra-day and inter-day imprecision were found to be within acceptable limits, and matrix effects were determined to be consistent across different sources. nih.govoup.com

Novel LC-MS/MS methods have also been developed to simultaneously identify and quantify this compound along with other novel benzodiazepines. who.int One such method can identify this compound in serum at concentrations ranging from 5 to 600 ng/mL, with a detection limit of 1.5 ng/mL. who.int

Key LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Value/Range | Reference |

|---|---|---|

| Linear Range (Blood) | 1–200 ng/mL | nih.govoup.com |

| LOD (Blood) | 0.5 ng/mL | nih.govoup.com |

| LOQ (Blood) | 1 ng/mL | nih.govoup.com |

| Linear Range (Serum) | 5–600 ng/mL | who.int |

| LOD (Serum) | 1.5 ng/mL | who.int |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

UHPLC-HRMS has emerged as a powerful tool for the analysis of this compound and its metabolites, offering enhanced sensitivity and the ability to perform retrospective data analysis. who.intnih.gov This technique has been successfully applied to various biological matrices, including urine, human liver microsomes, and hepatocytes. nih.govresearchgate.net

A validated UHPLC-HRMS method demonstrated a linear range of 0.5 to 1000 ng/mL with a limit of detection for this compound of 0.1 ng/mL. who.int This high sensitivity is crucial for detecting the low concentrations of this compound and its metabolites that are often present in biological samples. who.int

In one study, UHPLC-HRMS was used to investigate the metabolism of this compound in vitro and in vivo. nih.gov The analysis was performed on an Acquity HSS T3 column with an Agilent 6550 QTOF mass spectrometer. nih.govresearchgate.net This allowed for the identification of nine metabolites, which were generated through hydroxylation and/or glucuronidation. nih.gov

Furthermore, UHPLC-HRMS is recommended as a sensitive method for the identification of this compound and other novel benzodiazepines. who.int Its capability for high-resolution mass analysis aids in the confident identification of compounds, even in complex matrices. who.intnih.gov

Comparison of LC-MS/MS and UHPLC-HRMS for this compound Analysis

| Feature | LC-MS/MS | UHPLC-HRMS |

|---|---|---|

| Primary Use | Targeted quantification | Screening and metabolite identification |

| Sensitivity | High | Very High |

| Selectivity | High | High |

| Data Analysis | Primarily targeted | Allows for retrospective analysis |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

While LC-MS based methods are more commonly reported for this compound analysis due to the compound's thermal lability, GC-MS has also been utilized, particularly in forensic contexts. who.int In some cases, GC-MS has been used to confirm the presence of this compound in samples that initially screened negative by immunoassay. who.int

One documented GC-MS method for this compound involves diluting the analyte in methanol (B129727) and injecting it into the GC system in split mode. swgdrug.org The method specifies an oven program that ramps the temperature to 280°C and a mass scan range of 30-550 amu. swgdrug.org However, it is important to note that challenges with immunoassay screening for this compound in blood have been reported, with some cases showing negative results despite later confirmation by GC-MS or LC-MS/MS. who.int This is often attributed to the low concentrations of this compound present in blood. who.int

Quantitative and Qualitative Analysis in Biological Research Matrices

The analysis of this compound in biological matrices is essential for understanding its pharmacokinetic and metabolic profiles. Various research studies have focused on detecting and quantifying this compound in both in vitro and in vivo models.

Detection and Quantification in In Vitro Study Samples

In vitro studies using human liver microsomes (HLMs) and hepatocytes are crucial for elucidating the metabolic pathways of this compound. nih.govresearchgate.netnih.gov These studies typically involve incubating this compound with these liver preparations and analyzing the resulting metabolites using advanced analytical techniques like UHPLC-HRMS. nih.govresearchgate.net

One study incubated 10 μmol/L of this compound with human liver microsomes for one hour and with cryopreserved human hepatocytes for five hours. nih.govresearchgate.net The analysis revealed that this compound was not extensively metabolized in vitro, with only two monohydroxy metabolites detected at low intensity in hepatocytes. nih.gov The main metabolic pathway was identified as hydroxylation, mediated primarily by the CYP3A4 and CYP3A5 enzymes, followed by glucuronidation. nih.gov

Another in vitro investigation using pooled human liver S9 fraction and analyzed by LC-HRMS-MS also identified hydroxylation and glucuronidation as the predominant metabolic steps. nih.gov These studies are critical for identifying suitable metabolites to be used as analytical targets in urine and blood screening. nih.gov

Key Findings from In Vitro Studies of this compound

| In Vitro Model | Key Findings | Analytical Method | Reference |

|---|---|---|---|

| Human Liver Microsomes | Identification of hydroxylation as the main metabolic pathway mediated by CYP3A4/5. | LC-HRMS | nih.gov |

| Cryopreserved Human Hepatocytes | Limited metabolism, with detection of two monohydroxy metabolites. | UHPLC-HRMS | nih.gov |

| Pooled Human Liver S9 Fraction | Predominant metabolic steps are hydroxylation and glucuronidation. | LC-HRMS-MS | nih.gov |

Analysis in Animal Research Samples

Animal studies provide valuable in vivo data on the metabolism and disposition of this compound. nih.govresearchgate.nettandfonline.com Mice have been used as a model to study the in vivo metabolism of this compound. nih.govresearchgate.net

In one such study, mice were administered this compound intraperitoneally at doses of 0.5 or 1.0 mg/kg body weight, and urine was collected for 24 hours. nih.govresearchgate.net The analysis of these urine samples by UHPLC-HRMS identified seven metabolites, which largely matched those found in human samples. nih.gov The most abundant metabolite was a monohydroxy metabolite, suggested to be α-hydroxythis compound. nih.gov

Metabolites of this compound Identified in Animal Studies

| Animal Model | Metabolites Identified | Analytical Method | Reference |

|---|---|---|---|

| Mice | Seven metabolites, primarily hydroxylated and glucuronidated forms. The most abundant was a monohydroxy metabolite. | UHPLC-HRMS | nih.gov |

| Rats | Alpha-hydroxylase metabolite confirmed. | Not specified | interesjournals.org |

Forensic Analytical Identification in Research and Seized Samples

The rise of novel psychoactive substances (NPS), including designer benzodiazepines like this compound, presents an ongoing challenge for forensic laboratories. acs.orgnih.gov The clandestine nature of these substances necessitates the development and application of robust analytical methods to identify them in various seized materials and biological samples. acs.orgnih.gov

A variety of sophisticated analytical techniques are employed for the unequivocal identification of this compound. These methods are crucial for both qualitative detection and quantitative analysis in forensic casework.

Chromatographic and Mass Spectrometric Techniques:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the detection and quantification of this compound in forensic samples. who.intcuny.edu This technique offers high sensitivity and selectivity, allowing for the detection of the parent compound and its metabolites in complex matrices such as blood, urine, and hair. who.intoup.com Validation studies have demonstrated the efficacy of LC-MS/MS in identifying this compound, even in cases where initial screening by other methods like gas chromatography-mass spectrometry (GC-MS) did not detect it. who.int For instance, a validated LC-MS/MS method for analyzing designer benzodiazepines in blood, including this compound, established a linear range of 1-200 ng/mL with a limit of detection and quantitation of 0.5 ng/mL and 1 ng/mL, respectively. cuny.edu

Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry has also been utilized to develop highly sensitive methods, with a reported limit of detection for this compound as low as 0.1 ng/mL. who.int Furthermore, liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is recommended for its sensitivity in identifying this compound and other novel benzodiazepines. who.int LC-HRMS has been instrumental in studying the in vitro metabolism of this compound, identifying key metabolic pathways such as hydroxylation. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another technique used in forensic laboratories, though it may have limitations in detecting certain designer benzodiazepines compared to LC-MS/MS. who.int

Direct Analysis in Real Time Mass Spectrometry (DART-MS):

For rapid screening of seized materials, such as tablets and powders, Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a valuable tool. fda.gov This technique allows for the direct analysis of samples with minimal preparation, providing quick identification of active pharmaceutical ingredients. fda.gov Studies have shown that DART-HRMS can successfully identify multiple components in research samples containing this compound and other designer benzodiazepines. fda.gov

Challenges in Identification:

A significant challenge in the forensic analysis of designer benzodiazepines is the potential for positional isomers, which may not be easily differentiated by standard instrumental techniques. acs.org This highlights the critical need for well-characterized reference materials for comparison. acs.org Additionally, while immunoassays are often used for initial drug screening, they can be unreliable for detecting designer benzodiazepines like this compound, with studies showing negative results despite later confirmation by more specific methods like LC-MS/MS. who.int

Forensic Case Findings:

Forensic case reports have documented the presence of this compound in various contexts, including impaired driving cases and death investigations. oup.comnih.gov Blood concentrations of this compound in such cases have been found to range widely. For example, in a study of impaired drivers, the median blood concentration of this compound was 0.0056 mg/L. nih.gov In a separate analysis of forensic cases in Ontario, Canada, this compound was identified in 137 death investigations and 55 impaired driving cases, with blood concentrations ranging from <1.3 to 323 ng/mL. oup.com These findings underscore the importance of sensitive analytical methods for the accurate toxicological assessment in forensic investigations.

Table 1: Analytical Methods for this compound Identification

| Analytical Technique | Sample Type(s) | Key Findings |

| LC-MS/MS | Blood, Serum, Urine, Hair | High sensitivity and selectivity; validated for quantification with LODs as low as 0.5 ng/mL. who.intcuny.eduoup.com |

| UHPLC-MS | Not Specified | Very low limit of detection (0.1 ng/mL). who.int |

| LC-HRMS | Urine, In vitro samples | Recommended for sensitive identification; used to elucidate metabolic pathways. who.intnih.gov |

| GC-MS | Blood | Used for confirmation, but may be less sensitive than LC-MS/MS. who.int |

| DART-HRMS | Tablets, Powders | Rapid screening of seized materials with high accuracy in identifying multiple components. fda.gov |

Development and Certification of Analytical Reference Materials and Standards

The accuracy and reliability of forensic and research analysis of this compound are fundamentally dependent on the availability of high-quality analytical reference materials and standards. acs.orgwho.int These materials serve as the benchmark against which unknown samples are compared, ensuring the unequivocal identification and accurate quantification of the target compound.

Importance of Reference Materials:

Forensic laboratories explicitly note that their capacity to analyze for this compound is contingent upon the availability of a reference material. who.int Without a known standard, it is challenging to definitively identify the compound and differentiate it from structurally similar substances, including positional isomers. acs.org The development of synthetic methods to prepare purified reference materials for this compound and its potential isomers is therefore a crucial area of research. acs.org

Certified Reference Materials (CRMs):

For the highest level of accuracy and traceability, Certified Reference Materials (CRMs) are utilized. labscoop.comemeraldscientific.comcerilliant.com A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. caymanchem.com

Several chemical suppliers offer this compound as an analytical reference material, and some provide it as a CRM. labscoop.comemeraldscientific.comcaymanchem.comlabscoop.com These CRMs are manufactured and tested to meet international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.comcaymanchem.com

Types of Reference Standards:

The available reference standards for this compound include:

Neat (solid) material: This is a pure form of the compound. caymanchem.com

Solutions: this compound is also available as a certified solution, typically in a solvent like methanol, at a specified concentration (e.g., 1.0 mg/mL or 100 µg/mL). cerilliant.comzeptometrix.com These "Certified Spiking Solutions®" are suitable for use as starting materials for calibrators and controls in various LC/MS or GC/MS applications. cerilliant.com

Isotopically Labeled Standards: For use as internal standards in quantitative analysis by mass spectrometry, isotopically labeled versions of this compound, such as this compound-d4 and this compound-¹³C₂,¹⁵N, are available. caymanchem.comcaymanchem.comsigmaaldrich.com The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

The availability of these well-characterized and certified reference materials is indispensable for the global forensic and scientific communities to reliably detect, identify, and quantify this compound, ensuring the integrity and comparability of analytical results across different laboratories.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation between Structural Features and Pharmacological Activity

The pharmacological profile of a benzodiazepine (B76468) is intrinsically linked to its molecular structure. In flubromazolam, several key features work in concert to produce its high potency. These include the presence of two halogen substituents (bromine and fluorine), a fused triazole ring, and a methyl group.

Impact of Halogen Substituents (Fluorine, Bromine) on Activity

The presence and position of halogen atoms on the benzodiazepine scaffold are critical determinants of activity. In this compound, a bromine atom is attached at the 8-position of the benzodiazepine core, and a fluorine atom is located at the 2'-position of the phenyl ring.

The substitution of a halogen, an electron-withdrawing group, at the 7-position (or 8-position in triazolobenzodiazepines like this compound) is a well-established principle for enhancing the anxiolytic and sedative effects of benzodiazepines. The bromine at position 8 in this compound contributes significantly to its high potency. service.gov.ukservice.gov.uk

| Compound | Predicted Binding Affinity (log 1/c) | Key Structural Differences from this compound |

|---|---|---|

| This compound | Not explicitly stated in a comparable dataset, but noted for very high potency | Reference Compound |

| Flualprazolam | 10.13 | Lacks bromine at position 8; has chlorine instead |

| Clobromazolam | 10.14 | Has chlorine instead of fluorine at the 2'-position |

| Flunitrazolam | 8.88 | Lacks bromine at position 8; has a nitro group instead of bromine and lacks a 2'-fluoro group |

| Clonazolam | Not explicitly stated in a comparable dataset, but noted for very high potency | Lacks bromine at position 8 and 2'-fluoro group; has a nitro group and a 2'-chloro group |

This table presents predicted binding affinities (log 1/c) from a QSAR model, where a higher value indicates greater predicted biological activity. nih.govbrad.ac.uk Direct experimental comparison values for this compound within this specific dataset were not available, but it is consistently ranked among the most potent designer benzodiazepines. who.intwho.int

Influence of Triazole Moiety and Methylation on Receptor Interactions

The fusion of a triazole ring to the diazepine (B8756704) ring to form a triazolobenzodiazepine is another critical structural modification that enhances potency. This triazole moiety is believed to contribute to a higher affinity for the benzodiazepine binding site on the GABA-A receptor. core.ac.uknih.gov Compounds like alprazolam and triazolam, which also feature this fused triazole ring, are known for their high potency.

In addition to the triazole ring itself, the presence of a methyl group at the 1-position of this ring further increases the activity of this compound. researchgate.net Structure-activity relationship studies of triazolobenzodiazepines have shown that small alkyl substituents at this position can enhance binding affinity, while bulkier groups can lead to a loss of activity.

Application of Quantitative Structure-Activity Relationship (QSAR) Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of molecules with their biological activity. These models have been increasingly applied to the study of designer benzodiazepines like this compound to predict their potency and potential risks. researchgate.netresearchgate.netnih.govucl.ac.uk

QSAR models for benzodiazepines are typically developed using a training set of compounds with known binding affinities for the GABA-A receptor, often expressed as the logarithm of the reciprocal of the half-maximal inhibitory concentration (log 1/c). nih.govucl.ac.uk These models then use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship that can predict the activity of new or uncharacterized compounds.

The performance of QSAR models is evaluated using statistical parameters such as the coefficient of determination (r²) for the training set and the cross-validated coefficient of determination (q² or r² for a test set). An r² value close to 1.0 indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. researchgate.netnih.gov For designer benzodiazepines, 3D-QSAR models have been developed that have shown very good performance statistics, with r² values of 0.98 and q² values around 0.72-0.75. researchgate.netresearchgate.net These models have successfully predicted high biological activity for compounds like this compound, consistent with anecdotal reports and clinical observations. researchgate.netwho.int

| QSAR Model Type | r² (Goodness of Fit) | q² (Predictive Ability) | Reference |

|---|---|---|---|

| 3D-Field QSAR | 0.98 | 0.75 | researchgate.netresearchgate.net |

| Relevant Vector Machine (RVM) | 0.98 | 0.72 | researchgate.netresearchgate.net |

| 2D QSAR | 0.75 (training set) | 0.66 (test set) | nih.gov |

This table summarizes the performance of different QSAR models used to predict the activity of designer benzodiazepines. Higher r² and q² values indicate more reliable models.

These in silico studies are valuable tools for the preliminary risk assessment of newly emerging designer benzodiazepines, allowing for a faster estimation of their potential potency before extensive and time-consuming in vitro or in vivo analyses can be conducted. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Research

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as flubromazolam) when bound to a second (a receptor, such as the GABA-A receptor) to form a stable complex. nih.gov This method is crucial for understanding the basis of a drug's pharmacological action.

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator at the γ-aminobutyric acid type A (GABA-A) receptor. nih.govecddrepository.org The binding site for benzodiazepines is located in a specific pocket at the interface between the α and γ subunits of the heteropentameric GABA-A receptor. nih.govnih.gov

Computational docking studies utilize 3D models of the GABA-A receptor, often based on crystallized structures obtained from the Protein Data Bank (such as PDB IDs: 6HUO and 6HUP), to simulate the binding of this compound. nih.gov These simulations predict that this compound orients itself within this binding pocket to maximize favorable interactions. The triazolobenzodiazepine structure of this compound fits within the cavity formed by residues from both the α and γ subunits. nih.govmdpi.com The pending phenyl group, a common feature in benzodiazepines, typically orients into a hydrophobic area of the pocket, contributing significantly to the binding affinity. nih.govkcl.ac.uk

| Computational Method | Target Receptor | Predicted Binding Site | Key Structural Feature |

|---|---|---|---|

| Molecular Docking | GABA-A Receptor | Alpha/Gamma (α/γ) Subunit Interface nih.govnih.gov | Benzodiazepine (B76468) Binding Pocket |

The stability of the this compound-GABA-A receptor complex is determined by a network of non-covalent interactions with specific amino acid residues lining the binding pocket. Docking studies, by analyzing the most stable predicted binding poses, reveal these critical interactions. For benzodiazepines, these interactions typically include:

Hydrogen Bonds: The carbonyl group on similar benzodiazepines is predicted to interact with threonine residues, such as α1T206 and γ2T142. plos.org

Hydrophobic and π-Stacking Interactions: The aromatic rings of the benzodiazepine core and the pendant phenyl ring form hydrophobic and π-stacking interactions with aromatic residues like tyrosine (e.g., α1Y159, α1Y209) and phenylalanine within the pocket. mdpi.complos.org A critical histidine residue (α1H101) at the back of the pocket is also a key interaction point. mdpi.complos.org

The table below summarizes the key amino acid residues in the GABA-A receptor's benzodiazepine binding site and their potential interactions, as inferred from studies on similar compounds. nih.govplos.org

| Interacting Residue (Subunit) | Type of Interaction | Interacting Part of Ligand |

|---|---|---|

| Histidine (e.g., α1H101) plos.org | Hydrophobic/π-cation | Halogenated Phenyl Ring |

| Tyrosine (e.g., α1Y159, α1Y209) plos.org | π-Stacking | Aromatic Rings |

| Threonine (e.g., α1T206, γ2T142) plos.org | Hydrogen Bond | Nitrogen atoms/Carbonyl groups |

| Phenylalanine | π-Stacking | Aromatic Rings |

| Valine (e.g., VAL327) nih.gov | Hydrophobic | General ligand structure |

Prediction of this compound Binding Modes to GABA-A Receptors

Molecular Dynamics Simulations for Conformational Analysis

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. mdpi.com This is particularly important for flexible molecules like benzodiazepines, which possess a non-planar diazepine (B8756704) ring that can adopt different conformations. mdpi.com

A key conformational process in benzodiazepines is the "ring-flip" interconversion between two conformational enantiomers. mdpi.com Low-temperature dynamic chromatography combined with computer simulations has been used to study this process for this compound. mdpi.com These studies found that this compound has the highest Gibbs free energy of enantiomerization (ΔG‡) among several tested benzodiazepines, indicating a higher energy barrier for this conformational change. mdpi.com This increased rigidity is attributed to the steric hindrance imposed by its fused triazole ring. mdpi.com MD simulations are the computational tool that allows for the exploration of these energy landscapes and conformational states, which is crucial as receptor binding is often conformation-specific. nih.gov

| Compound | Gibbs Free Energy of Enantiomerization (ΔG‡) | Significance |

|---|---|---|

| This compound | ~18 kcal/mol mdpi.com | Highest barrier among tested BZDs, indicating greater conformational stability. mdpi.com |

| Diclazepam | ~15.5 kcal/mol mdpi.com | Lower energy barrier compared to this compound. mdpi.com |

Quantum Chemistry Approaches for Understanding Molecular Properties

Quantum chemistry methods, such as Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which governs its properties and reactivity. valencelabs.com While specific quantum chemical studies on this compound are not widely published, these approaches can be applied to calculate a range of molecular properties that are relevant to its pharmacological activity.

These calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting regions that are likely to engage in electrostatic or hydrogen-bonding interactions with the receptor. Other key properties include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's chemical reactivity. By calculating these properties, researchers can gain a deeper understanding of why this compound interacts with the GABA-A receptor in the way it does.

| Quantum Chemical Property | Method of Calculation | Significance for Pharmacological Activity |

|---|---|---|

| Electrostatic Potential | DFT | Identifies electron-rich and electron-poor regions for potential H-bonding and electrostatic interactions. |

| Partial Atomic Charges | DFT | Quantifies charge on each atom, predicting sites for intermolecular interactions. |

| HOMO/LUMO Energies | DFT | Relates to the molecule's electron-donating/accepting ability and chemical reactivity. |

| Molecular Polarizability | DFT | Describes how the electron cloud is distorted by an electric field, influencing dispersion forces. |

In Silico Approaches for Predicting Pharmacological Activity

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the biological activity of new or uncharacterized compounds based on their chemical structure. kcl.ac.uknih.gov These models have been applied to designer benzodiazepines to assess their potential potency and risk.

Several studies using 3D-QSAR models have identified this compound as one of the most potent designer benzodiazepines. kcl.ac.uk These models establish a mathematical relationship between the physicochemical properties of a series of compounds and their experimentally determined (or in this case, predicted) biological activity (e.g., IC₅₀ at the GABA-A receptor). nih.gov The models have shown high predictive power, with reported correlation coefficients (r²) as high as 0.98. kcl.ac.uknih.gov In one study, this compound was predicted to have a high biological activity with a log1/c value of 8.7. kcl.ac.ukresearchgate.net These computational predictions are consistent with reports of its high potency and are valuable for regulatory bodies as a preliminary risk assessment tool for newly identified substances. nih.gov

| In Silico Method | Software/Model | Finding for this compound | Reference |

|---|---|---|---|

| 3D-Field QSAR | Forge™ | Predicted to be among the most potent designer benzodiazepines. | kcl.ac.uknih.gov |

| QSAR | Not Specified | Predicted log1/c value of 8.7, indicating strong biological activity. | kcl.ac.ukresearchgate.net |

| Scaffold Hopping | MOE® | Computational studies suggest its scaffold contributes to high activity. | nih.gov |

Research Landscape and Trends of Flubromazolam As a Novel Psychoactive Substance

Trends in the Emergence and Identification of Flubromazolam in Research Collections

This compound, a triazolobenzodiazepine derivative, has emerged as a potent novel psychoactive substance (NPS) with no history of therapeutic use. who.int Its appearance in forensic and research collections has been documented globally, reflecting a trend of increasing availability and non-medical use of designer benzodiazepines.

The first reported seizure of this compound in Sweden occurred in September 2014. who.int Following this, a study in Sweden identified 92 confirmed cases of this compound intoxication, making it the most prevalent novel benzodiazepine (B76468) in that report, with most cases detected in late 2014 and 2015. who.int In the United Kingdom, the Welsh Emerging Drugs & Identification of Novel Substance Project (WEDINOS) published details of over 70 samples where this compound was the primary drug detected between 2015 and 2020. who.int A notable trend observed in the UK was the sale of this compound as falsified medicines, most commonly masquerading as diazepam, and less frequently as alprazolam or zolpidem. who.int

In the United States, the Center for Forensic Science Research and Education reported eight cases involving this compound in its second quarter 2020 report, sourced from illicit drug investigations, medicolegal death investigations, and driving under the influence of drugs (DUID) cases. who.int

The identification of this compound in research and forensic laboratories has been facilitated by advanced analytical techniques. While initial screening using immunoassays has proven challenging, with instances of false negatives in blood samples, more sophisticated methods have been successfully employed. who.int Confirmatory identification relies heavily on mass spectrometry-based techniques. Methods such as liquid chromatography-tandem mass spectrometry (LC-MS-MS) and gas chromatography-mass spectrometry (GC-MS) have been validated for the detection of this compound in various biological matrices including blood, serum, urine, and hair. who.int Furthermore, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is recommended for its sensitivity in identifying this compound and its metabolites. who.intscispace.com The metabolism of this compound has been studied in vitro, with hydroxylation being a primary metabolic pathway. researchgate.net

Table 1: Emergence and Identification of this compound in Research Collections

| Year of First Report/Study Period | Location | Key Findings | Analytical Methods Used | Citation |

| 2014 | Sweden | First reported seizure in September. | Not Specified in Snippet | who.int |

| Late 2014 - 2015 | Sweden | Most prevalent novel benzodiazepine in a study with 92 confirmed intoxication cases. | Not Specified in Snippet | who.int |

| 2015 - 2020 | United Kingdom (Wales) | Over 70 samples identified by WEDINOS, often sold as falsified diazepam. | Not Specified in Snippet | who.int |

| 2016 | Poland | A case of severe intoxication was reported, confirming the presence of this compound. | Liquid Chromatography | nih.gov |

| 2019 - 2020 | United States | Detected in 48% of postmortem and 83% of DUID cases reported to the UNODC, being one of the most frequent. | Not Specified in Snippet | researchgate.net |

| Q2 2020 | United States | Eight cases detected in forensic samples from various investigation types. | Not Specified in Snippet | who.int |

| 2020 - 2021 | United Kingdom | Increase in analytically confirmed exposures in emergency department attendees. | LC-MS-MS | tandfonline.comtandfonline.com |

| 2021 | Canada (Ontario) | Identified in 137 death investigations, 55 impaired driving cases, and one sexual assault case between July and December. | Not Specified in Snippet | researchgate.netnih.gov |

Research on Prevalence and Detection in Unregulated Substance Supply Samples

Research into the unregulated substance supply has consistently detected the presence of this compound, often as an adulterant in other drug products or sold as counterfeit prescription medications. This highlights a significant public health concern due to the potential for unintentional consumption of this high-potency benzodiazepine.

In Canada, a study conducted in Vancouver between October 2018 and January 2020 on samples from a community drug checking program found that out of 159 samples, 24 (15.1%) contained at least one NPS benzodiazepine, with this compound being one of them. bccsu.canih.gov Of the samples expected to be opioids, 15.8% were found to contain an NPS benzodiazepine. bccsu.canih.gov Data from Canada's Drug Analysis Service (DAS) indicated that in the first half of 2021, this compound was one of the top three most detected benzodiazepines, which were predominantly novel psychoactive substances. ccsa.ca

In the United States, between October 2020 and March 2021, a study of patients with suspected opioid overdose found this compound in 1.4% of the 141 biological samples analyzed. cfsre.org The detection of this compound in samples sold as other substances, such as counterfeit Xanax®, is a recurring theme. clinicallab.com The Welsh Emerging Drugs & Identification of Novel Substance Project (WEDINOS) has also reported on samples sold as Xanax® that tested positive for this compound. who.int

The detection of this compound in these samples is primarily achieved through confirmatory analytical techniques like GC-MS and LC-MS, as point-of-care tests have shown limitations. bccsu.canih.gov For instance, a study on benzodiazepine-specific lateral flow immunoassay test strips showed they were capable of detecting this compound, but also highlighted the potential for false negatives and the importance of confirmatory testing. bccsu.cabccsu.ca

Table 2: Prevalence and Detection of this compound in Unregulated Substance Supply Samples

| Study Period | Location | Sample Source | Prevalence/Detection Findings | Co-occurring Substances | Citation |

| 2015 - 2020 | United Kingdom (Wales) | WEDINOS drug checking | This compound was the main drug in over 70 samples, often sold as counterfeit diazepam or alprazolam. | MDMB-4en-PINACA (in one sample sold as Xanax®) | who.int |

| 2018 (Oct) - 2020 (Jan) | Canada (Vancouver) | Community drug checking program | Detected in 3 out of 24 NPS benzodiazepine-positive samples. Found in samples expected to be opioids. | Fentanyl | bccsu.canih.gov |

| 2019 (Jul) - 2021 (Dec) | Canada (Ontario) | Forensic Casework | Identified in 137 death investigations and 55 impaired driving cases. | Opioids (in over 89% of cases) | researchgate.netnih.gov |

| 2020 (Oct) - 2021 (Mar) | United States | Patients with suspected opioid overdose | Detected in 2 of 141 (1.4%) biological samples. | Opioids (methadone, fentanyl, heroin, buprenorphine), methamphetamine, amphetamine | cfsre.org |

| 2021 (Jan - Jun) | Canada | Drug Analysis Service (DAS) | One of the top three detected benzodiazepines, which were mostly NMBs. | Not specified in snippet | ccsa.ca |

Challenges in Analytical Research Posed by Evolving Novel Psychoactive Substance Markets

The rapid and continuous evolution of the novel psychoactive substance (NPS) market presents significant challenges for analytical research, particularly in the context of detecting and identifying compounds like this compound. These challenges span from initial screening to confirmatory analysis and the interpretation of results.

A primary challenge is the sheer number and variety of NPS that are constantly emerging. clinicallab.com As soon as analytical methods are developed and validated for one compound, new derivatives or entirely new substances appear, rendering existing methods potentially obsolete. clinicallab.comnih.gov This creates a perpetual "cat-and-mouse" game for forensic and clinical laboratories, which are always playing catch-up to the ever-changing drug landscape. clinicallab.com

For this compound and other designer benzodiazepines, initial screening using standard immunoassay tests can be unreliable. who.int Studies have reported false-negative results from benzodiazepine immunoassays in blood samples that were later confirmed to contain this compound using more sensitive techniques. who.intnih.gov This lack of cross-reactivity can lead to missed detections in clinical and forensic settings.

The lack of certified reference materials and analytical data for newly emerging NPS is another significant hurdle. clinicallab.combrjac.com.br Developing robust and validated analytical methods requires these standards for comparison and calibration. The clandestine synthesis of these substances means that information on their chemical properties, metabolic pathways, and pharmacological effects is often scarce when they first appear. clinicallab.combrjac.com.br

Furthermore, the presence of isomers and structural analogs can complicate identification. nih.gov Distinguishing between closely related compounds may require sophisticated analytical techniques and careful interpretation of spectral data. The co-occurrence of multiple drugs in a single sample, a common finding in this compound cases, also presents an analytical challenge in separating and identifying each component. who.intnih.gov

Finally, the dynamic nature of the NPS market necessitates constant monitoring and updating of analytical libraries and testing panels to ensure that new threats are not missed. clinicallab.comnih.gov This requires significant resources and a proactive approach to forensic intelligence and data sharing among laboratories and public health agencies.

Future Directions in Flubromazolam Research

Further Elucidation of Minor Metabolic Pathways and Metabolite Research

The primary metabolic pathways of flubromazolam have been identified, with research indicating that it is principally metabolized through oxidation and subsequent conjugation. nih.govresearchgate.net In vitro studies using human liver microsomes (pHLM) and recombinant cytochrome P450 (CYP) enzymes have established that the main metabolic route is hydroxylation, mediated predominantly by the CYP3A4 and CYP3A5 enzymes. nih.govmdpi.com This process results in the formation of two major metabolites: α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam. mdpi.com Following this initial phase I transformation, the parent compound and its hydroxylated metabolites can undergo phase II metabolism, specifically glucuronidation. nih.govresearchgate.net The N-glucuronide of the parent this compound, along with the glucuronide conjugate of α-hydroxy-flubromazolam, have been detected in vivo. nih.govresearchgate.net

| Known Metabolite | Metabolic Pathway | Enzymes Implicated | Significance |

| α-hydroxy-flubromazolam | Phase I Hydroxylation | CYP3A4, CYP3A5 | Major active metabolite, primary analytical target. nih.govmdpi.com |

| 4-hydroxy-flubromazolam | Phase I Hydroxylation | CYP3A4, CYP3A5 | Major metabolite identified in vitro. mdpi.com |

| This compound N-glucuronide | Phase II Glucuronidation | UGTs (inferred) | Direct conjugation of the parent drug. researchgate.net |

| α-hydroxy-flubromazolam glucuronide | Phase II Glucuronidation | UGTs (inferred) | Conjugation of the major hydroxylated metabolite. researchgate.net |

Comprehensive Receptor Interaction Profiling Across Allosteric Sites

This compound exerts its primary pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. mdpi.comtandfonline.com Like other benzodiazepines, it binds to a specific site on the receptor, distinct from the binding site of the endogenous neurotransmitter GABA. mdpi.com This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. tandfonline.com The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ). mdpi.com The specific composition of these subunits determines the pharmacological properties of the receptor. For instance, binding to α1-containing receptors is primarily associated with sedative effects, whereas binding to α2- and α3-containing receptors is linked to anxiolytic effects. researchgate.net

However, detailed experimental data on the interaction of this compound with the full spectrum of GABA-A receptor subunit combinations is currently lacking. researchgate.net Future research should aim to perform comprehensive receptor interaction profiling. This involves determining the binding affinity and functional potency of this compound and its major metabolites at various GABA-A receptor isoforms. Such studies would clarify why this compound exhibits such high potency and could help correlate its specific effects with interactions at particular subunit assemblies. Furthermore, research should extend beyond the classical benzodiazepine (B76468) binding site to investigate potential interactions with other allosteric sites on the GABA-A receptor or other receptors entirely, such as the translocator protein (TSPO), which could indirectly modulate its effects. tandfonline.com

| GABA-A Subunit | Associated Pharmacological Effect | Relevance for Future this compound Research |

| α1 | Sedation, amnesia, anticonvulsant effects. researchgate.net | Quantifying binding affinity could explain this compound's potent hypnotic properties. |

| α2 / α3 | Anxiolytic and muscle relaxant effects. researchgate.net | Profiling interactions would help delineate its anxiolytic potential relative to its sedative effects. |

| α5 | Learning and memory. | Investigating modulation at this subunit is crucial to understanding cognitive effects. |

| γ | Necessary for high-affinity benzodiazepine binding. mdpi.com | Characterizing interaction at the α-γ interface across different subunit combinations is fundamental. |

Advanced Computational Modeling for Predictive Pharmacological Research

The development and understanding of novel psychoactive substances like this compound can be significantly accelerated through the use of advanced computational modeling. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are powerful tools in modern pharmacology. researchgate.netconferencenrml.com These in silico approaches use computer algorithms to predict the properties of a molecule, its interaction with biological targets, and its metabolic fate, thereby reducing the time and cost associated with experimental studies. researchgate.netdiaglobal.org

For this compound, future research should leverage these computational tools for predictive purposes. Molecular docking studies can simulate the binding of this compound and its known or hypothetical metabolites to different GABA-A receptor subunit configurations, providing insights into binding affinities and orientations that drive its high potency. nih.gov QSAR models can be developed to predict the pharmacological activity of other, yet-to-be-synthesized, halogenated triazolobenzodiazepines based on their structural features. researchgate.net Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling can predict the pharmacokinetic properties and potential toxicological endpoints of minor, uncharacterized metabolites, helping to prioritize which ones warrant further experimental investigation. conferencenrml.comresearchgate.net Integrating these predictive models can create a more comprehensive understanding of this compound's pharmacology and guide future laboratory research more efficiently. diaglobal.org

| Computational Model | Application in this compound Research | Potential Outcome |

| Molecular Docking | Simulate the binding of this compound and its metabolites to various GABA-A receptor isoforms. nih.gov | Elucidate the structural basis for high binding affinity and potency; predict activity of minor metabolites. |

| Quantitative Structure-Activity Relationship (QSAR) | Analyze relationships between the chemical structures of related benzodiazepines and their biological effects. conferencenrml.com | Predict the activity of novel, related compounds and identify key structural features for potency. |

| Molecular Dynamics (MD) Simulations | Model the behavior and conformational changes of the GABA-A receptor upon binding of this compound over time. conferencenrml.com | Understand the stability of the drug-receptor complex and the mechanics of allosteric modulation. |

| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound and its metabolites. conferencenrml.comresearchgate.net | Forecast pharmacokinetic behavior and identify potential toxic liabilities of minor metabolites before in-vitro/in-vivo testing. |

Innovation in Analytical Techniques for Trace Analysis in Research Matrices

The detection of this compound and its metabolites in biological samples is primarily accomplished using highly sensitive and specific laboratory techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govwho.int High-resolution mass spectrometry (HRMS) has also been crucial for identifying unknown metabolites in research settings. researchgate.net Despite the effectiveness of these methods, there are ongoing challenges. Due to this compound's high potency, it is often consumed in very small quantities, leading to extremely low concentrations in biological fluids like blood and urine. who.intresearchgate.net These low concentrations can sometimes fall below the detection limits of standard immunoassays, potentially leading to false-negative screening results. who.int

Future directions in this area must focus on innovations that enhance the ability to perform trace analysis in complex research matrices, such as post-mortem blood, hair, and wastewater. researchgate.net There is a need for the development of methods with even lower limits of detection and quantification to ensure reliable identification in all relevant scenarios. Innovations could include the refinement of microextraction techniques to better concentrate the analytes from the sample matrix. mdpi.comxjtu.edu.cn Additionally, the advancement and application of ambient ionization mass spectrometry techniques, such as paper-spray mass spectrometry (PS-MS), could offer rapid and sensitive analysis with minimal sample preparation, making them suitable for high-throughput or point-of-care research applications. viurrspace.ca Continued development of portable and automated analytical systems, like miniaturized HPLC, could also revolutionize on-site toxicological analysis in forensic and harm reduction contexts. drugcheckingbc.ca

| Analytical Technique | Current Application for this compound | Future Innovation Focus |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | "Gold standard" for quantification in blood and urine. nih.govresearchgate.net | Improving sensitivity for trace levels; coupling with advanced microextraction techniques. mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for confirmation, often requiring derivatization. who.intmdpi.com | Development of faster GC methods and more thermally stable derivatizing agents. |

| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and structure elucidation in research studies. researchgate.net | Wider adoption for routine screening to avoid missing novel metabolites or analogues. |

| Immunoassays | Used for preliminary screening; risk of false negatives for this compound. who.int | Development of more specific antibodies with higher affinity for this compound and its key metabolites. |

| Paper-Spray Mass Spectrometry (PS-MS) | Emerging technique for rapid, point-of-care drug checking. viurrspace.ca | Method validation and optimization for quantitative trace analysis of this compound in complex matrices. |

Q & A

Q. What are the key considerations when designing in vitro assays to assess Flubromazolam’s GABA-A receptor binding affinity?

Methodological Answer: To evaluate this compound’s binding affinity for GABA-A receptors, researchers should:

- Select appropriate cell lines (e.g., HEK-293 cells transfected with human GABA-A receptor subunits) to ensure receptor specificity.

- Use radioligand displacement assays with tritiated benzodiazepines (e.g., [³H]flunitrazepam) to quantify competitive binding .

- Control for nonspecific binding by including excess unlabeled ligand.

- Analyze dose-response curves using nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Validate results against structurally related benzodiazepines (e.g., clonazolam) to contextualize potency differences .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer: Validation should adhere to FDA/ICH guidelines and include:

- Linearity and sensitivity : Establish calibration curves (e.g., 1–100 ng/mL) using LC-MS/MS with deuterated internal standards (e.g., this compound-d4) .

- Precision and accuracy : Perform intra- and inter-day replicates (CV <15%) and spike recovery tests (85–115%).

- Selectivity : Confirm no interference from metabolites (e.g., hydroxy-flubromazolam) or co-administered substances (e.g., opioids) .

- Matrix effects : Assess ion suppression/enhancement in plasma, urine, and postmortem samples.

- Cross-validate with orthogonal methods (e.g., GC-MS) for forensic reliability .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies in reported potency of this compound across experimental models?

Methodological Answer: Contradictory potency data (e.g., amnesic effects vs. sedative potency) may arise from:

- Species-specific receptor subunit composition : Compare rodent vs. human GABA-A receptor isoforms using Xenopus oocyte electrophysiology .

- Dose-response variability : Standardize dosing intervals (e.g., acute vs. chronic administration) and route (oral vs. intravenous).

- Meta-analysis : Aggregate data from preclinical studies (e.g., ED₅₀ for sedation) to identify outliers and confounding variables (e.g., solvent carriers like PEG-400) .

- Functional assays : Complement binding studies with behavioral tests (e.g., rotarod for motor impairment) to correlate receptor affinity with in vivo effects .

Q. How do regulatory classifications impact clinical research protocols for Schedule I substances like this compound?

Methodological Answer: Schedule I status (US) and Schedule IV (UNODC) impose:

- Ethical approvals : Obtain DEA licenses (US) and institutional review board (IRB) clearance for human tissue studies .

- Secure storage : Use DEA-compliant vaults and maintain chain-of-custody logs for forensic samples.

- Data reporting : Disclose regulatory constraints in publications to contextualize limited clinical data .

- International collaboration : Align with UNODC guidelines for cross-border toxicology studies .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and chronic toxicity?

Methodological Answer:

- Rodent models : Use Sprague-Dawley rats for:

- Pharmacokinetics : Serial blood sampling via jugular vein cannulation to calculate t₁/₂, Cmax, and AUC .

- Chronic toxicity : 28-day oral gavage studies with histopathology (liver, brain) and serum enzyme analysis (ALT, AST) .

- Zebrafish : Screen developmental neurotoxicity via larval locomotor activity assays .

- Non-human primates : Reserved for dose escalation studies due to ethical and cost constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。